3-Bromo-4-methylquinoline chemical properties
3-Bromo-4-methylquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-4-methylquinoline
Abstract
3-Bromo-4-methylquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of quinoline, a "privileged scaffold" in drug discovery, it serves as a versatile synthetic intermediate.[1] The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position provides distinct reactivity and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
3-Bromo-4-methylquinoline possesses a bicyclic aromatic structure where a benzene ring is fused to a pyridine ring. The bromine atom at the C3 position is a key functional handle for synthetic transformations, while the C4-methyl group influences the molecule's steric and electronic profile.
Table 1: Chemical Identifiers for 3-Bromo-4-methylquinoline
| Identifier | Value | Reference |
| CAS Number | 59280-69-2 | [2][3] |
| Molecular Formula | C₁₀H₈BrN | [3] |
| Molecular Weight | 222.08 g/mol | [3] |
| Canonical SMILES | CC1=C(C=C2C=CC=CC2=N1)Br | |
| InChI Key | FVPCRATPCGFKSP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of 3-Bromo-4-methylquinoline and Related Compounds
| Property | 3-Bromo-4-methylquinoline | 4-Methylquinoline (Analog) | 3-Bromoquinoline (Analog) |
| Physical State | Solid (Predicted) | Liquid | Light yellow liquid |
| Melting Point | Data not available | 9-10 °C[4] | 13-15 °C[5] |
| Boiling Point | Data not available | 261-263 °C[4] | ~223 °C |
| Density | Data not available | 1.083 g/mL at 25 °C[4] | 1.494 g/cm³ at 25 °C |
| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone (predicted).[6] | Slightly soluble in water; miscible with alcohol.[4][6] | Data not available |
| logP | Data not available | 2.61[4] | 3.03[7] |
Note: Experimental physicochemical data for 3-Bromo-4-methylquinoline is not widely published. Properties are inferred from structurally similar compounds.
Synthesis of 3-Bromo-4-methylquinoline
The synthesis of 3-Bromo-4-methylquinoline can be approached through several established methodologies for quinoline synthesis and modification. A logical and common approach involves the electrophilic bromination of 4-methylquinoline. Direct bromination of the quinoline ring can be complex, often yielding mixtures.[8] However, reaction conditions can be optimized to favor substitution at the electron-rich C3 position.
Proposed Synthetic Pathway: Electrophilic Bromination
The direct bromination of 4-methylquinoline (lepidine) offers a straightforward route. The reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is introduced onto the pyridine ring.
Caption: Proposed synthesis of 3-Bromo-4-methylquinoline.
Detailed Experimental Protocol: Bromination of 4-Methylquinoline
This protocol is a representative procedure based on established methods for quinoline bromination and should be optimized for safety and yield.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the flask via the dropping funnel at room temperature. The reaction is exothermic and the addition should be controlled to maintain a steady temperature. Alternatively, N-bromosuccinimide (NBS) in sulfuric acid can be used as the brominating agent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-Bromo-4-methylquinoline.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the pyridine ring (H2) will be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.
Table 3: Predicted NMR Spectral Data for 3-Bromo-4-methylquinoline
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~8.8 - 9.0 | Singlet | H2 proton, deshielded by adjacent nitrogen. |
| ~7.5 - 8.2 | Multiplet | Aromatic protons on the benzene ring (H5, H6, H7, H8). | |
| ~2.5 - 2.7 | Singlet | Methyl (CH₃) protons at C4. | |
| ¹³C NMR | ~150 | Singlet | C2, adjacent to nitrogen. |
| ~120 - 148 | Multiple Singlets | Aromatic carbons of both rings. | |
| ~115 | Singlet | C3, attached to bromine (ipso-carbon). | |
| ~18 - 20 | Singlet | Methyl (CH₃) carbon. |
Note: Predicted values are based on standard chemical shifts for quinoline systems and substituent effects. Actual values may vary based on solvent and experimental conditions.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. Due to the natural isotopic abundance of bromine (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br), the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, separated by 2 m/z units.[9]
-
Expected m/z: 220.98 ([M]⁺ for ⁷⁹Br) and 222.98 ([M+2]⁺ for ⁸¹Br).
General Protocol for Analytical Characterization
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Acquisition: Analyze the sample using an ESI-TOF or similar high-resolution mass spectrometer to obtain an accurate mass measurement.
Chemical Reactivity and Derivatization
The synthetic utility of 3-Bromo-4-methylquinoline stems from its defined reactive sites, primarily the carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromine atom is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery for exploring structure-activity relationships (SAR).[1]
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]
-
Sonogashira Coupling: Couples with terminal alkynes to form alkynylated quinolines.
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines.
-
Heck Coupling: Reacts with alkenes to introduce vinyl groups.
Other Reactions
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N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, which alters the electronic properties and reactivity of the ring system.
-
Methyl Group Functionalization: The C4-methyl group can potentially undergo condensation or oxidation reactions under specific conditions.
Caption: Drug discovery workflow using 3-Bromo-4-methylquinoline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-4-methylquinoline is not widely available, data from structurally related bromo- and chloro-substituted quinolines and pyridines indicate that it should be handled with care.
-
Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral) and to cause skin and serious eye irritation. [7][10]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [7]* Handling: Use only under a chemical fume hood to avoid inhalation. [7]Avoid contact with skin, eyes, and clothing.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7]Store away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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Hill Brothers Chemical Company. Safety Data Sheet. Hill Brothers Chemical Company.[Link]
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PubChem. 3-Bromoquinoline. National Center for Biotechnology Information.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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The Royal Society of Chemistry. Supporting Information For. The Royal Society of Chemistry.[Link]
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LookChem. 4-bromoquinoline. LookChem.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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PubChem. 4-Methylquinoline. National Center for Biotechnology Information.[Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]
- Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
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University of Calcutta. SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. University of Calcutta.[Link]
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ResearchGate. Figure S11. 1 H NMR spectrum of 3f. ResearchGate.[Link]
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ResearchGate. Functionality elaboration of 4-bromo-quinolines. ResearchGate.[Link]
- Geronikaki, A., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 25(9), 2194.
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ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.[Link]
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MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.[Link]
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